molecular formula C19H21N3O4 B4083786 N-(2-ethoxyphenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide

N-(2-ethoxyphenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide

Cat. No. B4083786
M. Wt: 355.4 g/mol
InChI Key: WBLBMIDQISLLEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxyphenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide, also known as EPNB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPNB is a synthetic compound that was first synthesized in 2003 by researchers at the University of California, San Diego. Since then, EPNB has been extensively studied for its biochemical and physiological effects, as well as its potential use in scientific research.

Mechanism of Action

N-(2-ethoxyphenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide acts as a selective antagonist of the CB1 receptor, which is a member of the endocannabinoid system. The endocannabinoid system plays a crucial role in the regulation of various physiological processes, including pain perception, appetite, and immune function. By blocking the CB1 receptor, this compound can modulate the activity of the endocannabinoid system and affect these physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the binding of cannabinoids to the CB1 receptor and reduce the activity of the endocannabinoid system. In vivo studies have shown that this compound can reduce pain perception, suppress appetite, and modulate immune function.

Advantages and Limitations for Lab Experiments

N-(2-ethoxyphenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide has several advantages for use in lab experiments. It is a selective CB1 receptor antagonist, which means that it can be used to study the specific effects of the endocannabinoid system on various physiological processes. This compound is also relatively stable and easy to synthesize, which makes it a convenient tool for researchers.
However, this compound also has some limitations. It has a relatively low affinity for the CB1 receptor, which means that high concentrations of the compound may be required to achieve significant effects. This compound also has limited solubility in water, which can make it difficult to use in certain experimental conditions.

Future Directions

N-(2-ethoxyphenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide has the potential to be used in various future research directions. One potential direction is the development of new CB1 receptor antagonists with improved pharmacological properties. Researchers could modify the structure of this compound to create new compounds that are more potent, selective, and stable.
Another potential direction is the use of this compound in the study of the endocannabinoid system in various disease states. Researchers could use this compound to study the role of the endocannabinoid system in diseases such as cancer, multiple sclerosis, and inflammatory bowel disease.
Conclusion:
This compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been extensively studied for its biochemical and physiological effects, as well as its potential use in scientific research. This compound has the potential to be used in various future research directions, including the development of new CB1 receptor antagonists and the study of the endocannabinoid system in various disease states.

Scientific Research Applications

N-(2-ethoxyphenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide has been used in various scientific research studies, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been used as a tool to study the role of the endocannabinoid system in the brain. This compound has also been used to study the effects of cannabinoids on pain perception and the regulation of appetite.
In pharmacology, this compound has been used to study the effects of cannabinoids on the immune system and inflammation. This compound has also been used to study the potential use of cannabinoids in the treatment of various diseases, including cancer and multiple sclerosis.
In medicinal chemistry, this compound has been used as a starting point for the development of new cannabinoid-based drugs. Researchers have modified the structure of this compound to create new compounds with improved pharmacological properties.

properties

IUPAC Name

N-(2-ethoxyphenyl)-3-nitro-4-pyrrolidin-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c1-2-26-18-8-4-3-7-15(18)20-19(23)14-9-10-16(17(13-14)22(24)25)21-11-5-6-12-21/h3-4,7-10,13H,2,5-6,11-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBLBMIDQISLLEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)N3CCCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.